1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea -

1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea

Catalog Number: EVT-4061247
CAS Number:
Molecular Formula: C19H19FN4O2S
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This series of compounds features a 1,3,4-thiadiazole ring substituted with a 3-pyridyl group at the 5-position. The key difference from the main compound is the presence of an aroyl group instead of a 2-fluorophenyl group attached to the urea moiety. These derivatives were synthesized and evaluated for their antimicrobial activity. []
  • Relevance: These compounds are structurally related to N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea due to the shared 1,3,4-thiadiazole ring and the urea linkage. The variation lies in the substituents on the thiadiazole and urea moieties, highlighting the impact of these modifications on biological activity. []

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This compound represents a hybrid molecule containing both 1,3,4-thiadiazole and dichloroacetic acid moieties. It was designed using a pharmacophore hybridization approach and evaluated for anticancer properties. []
  • Relevance: While structurally distinct from N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea in terms of the urea linkage and specific substituents, the shared presence of the 1,3,4-thiadiazole ring highlights its potential as a pharmacophore for diverse biological activities. []

4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives

  • Compound Description: This series features a 1,3,4-thiadiazole ring with a trifluoromethyl group at the 5-position, further substituted with either benzamide or benzothioamide moieties bearing halogen atoms. These compounds were synthesized and assessed for their anticancer activity in vitro. []
  • Relevance: The presence of the 1,3,4-thiadiazole ring and the exploration of halogenated aromatic substituents as in N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea (which has a 2-fluorophenyl group) make this series structurally relevant. The variations in the linker group and the specific halogen substitution patterns provide insights into structure-activity relationships within this class of compounds. []

N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives

  • Compound Description: This series involves Schiff bases containing a thiadiazole scaffold and benzamide groups. They were synthesized under microwave irradiation and evaluated for in vitro anticancer activity against various cancer cell lines. []
  • Relevance: The shared presence of the 1,3,4-thiadiazole ring and the focus on benzamide derivatives link this series to N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea. This highlights the versatility of the 1,3,4-thiadiazole scaffold in the development of potential anticancer agents. []

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives

  • Compound Description: This series comprises derivatives of sulfamethizole, incorporating either a urea or thiourea linker at the 4-position of the benzenesulfonamide moiety. The compounds were evaluated for anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. []
  • Relevance: The key structural similarity with N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea lies in the presence of the 1,3,4-thiadiazole ring and the exploration of both urea and thiourea linkages in the design of potential anticancer agents. []

N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives

  • Compound Description: This series focuses on benzenesulfonamide derivatives featuring either a 1,3,4-thiadiazole or a 5-methyl-isoxazol-3-yl ring linked through a urea moiety. These compounds were synthesized and screened for their in vitro human carbonic anhydrase (hCA; EC 4.2.1.1) inhibition potential. []
  • Relevance: The structural similarity lies in the presence of the 1,3,4-thiadiazole ring and the urea linkage, emphasizing the potential of these motifs in designing compounds with biological activity. []

2‐Phenyl‐N‐(5‐(trifluoromethyl)‐1,3,4‐thiadiazol‐2‐yl)acetamide Derivatives

  • Compound Description: This series comprises 1,3,4-thiadiazole derivatives with a trifluoromethyl group at the 5-position and a 2-phenylacetamide substituent. These compounds were evaluated for their in vitro anticancer activities and their ability to induce apoptosis via caspase pathway activation. []
  • Relevance: This series shares the 1,3,4-thiadiazole core with N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea, demonstrating the versatility of this scaffold in designing potential anticancer agents. []

N-(5-aryl-1,3,4-thiadiazol-2-yl)amides

  • Compound Description: This series represents a new class of insecticides featuring a 1,3,4-thiadiazole ring substituted with an aryl group at the 5-position and an amide linkage. Structure-activity relationship (SAR) studies were conducted to optimize insecticidal activity against sap-feeding insect pests. []
  • Relevance: These compounds share the 1,3,4-thiadiazole scaffold with N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea. The presence of an aryl substituent at the 5-position, although with different specific groups, highlights the significance of this position for biological activity. []

N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Derivatives

  • Compound Description: This series includes 1,3,4-thiadiazole derivatives with a benzylthio group at the 5-position and a 2-(4-(trifluoromethyl)phenyl)acetamide substituent. The compounds were synthesized and evaluated for in vitro cytotoxicity against various cancer cell lines. []
  • Relevance: Although structurally different in terms of the specific substituents, the shared 1,3,4-thiadiazole ring with N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea highlights the importance of this heterocycle in designing compounds with potential anticancer activity. []

N-Aryl-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]ureas

  • Compound Description: This series features N-aryl-N′-substituted ureas with a 5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl moiety. These compounds were synthesized and evaluated for their cytokinin activity. []
  • Relevance: This series is structurally related to N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea due to the shared 1,3,4-thiadiazole ring and the urea linkage. The variations in the substituents on both the thiadiazole and the urea moieties provide insights into structure-activity relationships. []

Properties

Product Name

1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea

IUPAC Name

1-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea

Molecular Formula

C19H19FN4O2S

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C19H19FN4O2S/c1-2-3-11-26-14-8-6-7-13(12-14)17-23-24-19(27-17)22-18(25)21-16-10-5-4-9-15(16)20/h4-10,12H,2-3,11H2,1H3,(H2,21,22,24,25)

InChI Key

DJNYDTZOPJREMX-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3F

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.